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Compound of Interest

Compound Name: Nickel(ll) bromide

Cat. No.: B080709

For Researchers, Scientists, and Drug Development Professionals

Nickel(ll) bromide (NiBr2) is a versatile and cost-effective reagent in inorganic and
organometallic synthesis. Its applications primarily stem from its ability to act as a precursor to
catalytically active nickel species, a Lewis acid, and a starting material for various nickel-
containing materials. These notes provide an overview of its key applications, quantitative data
for representative reactions, and detailed experimental protocols.

Applications Overview

Nickel(ll) bromide is a key player in a multitude of synthetic transformations, including:

o Cross-Coupling Reactions: Anhydrous NiBrz and its adducts, such as NiBr2-dme (dme = 1,2-
dimethoxyethane), are widely used as precatalysts in various cross-coupling reactions for
the formation of carbon-carbon and carbon-heteroatom bonds. These include Suzuki-
Miyaura, Kumada, Negishi, and Buchwald-Hartwig amination reactions.[1][2] The in-situ
reduction of the Ni(ll) precatalyst to a catalytically active Ni(0) species is a common entry
point into the catalytic cycle.[2]

o Synthesis of Nickel Complexes: NiBrz serves as a fundamental starting material for the
synthesis of a wide array of nickel complexes with different oxidation states and ligand
environments. This includes the preparation of Ni(I) complexes, which are important
intermediates in novel catalytic cycles, and various Ni(ll) coordination compounds.[3][4][5]
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» Lewis Acid Catalysis: The Lewis acidic nature of NiBrz allows it to catalyze various organic

transformations.[6] While less common than its role in cross-coupling, it can be employed to

activate substrates in reactions such as carbonylations.[6]

o Synthesis of Materials: Nickel(ll) bromide is a precursor for the synthesis of nickel-

containing materials such as nickel nanoparticles and coordination polymers.[7][8] These

materials have applications in catalysis, electronics, and sensing.

Data Presentation: Quantitative Data for Key
Reactions

The following tables summarize the performance of NiBrz-based catalytic systems in selected

cross-coupling reactions.

Table 1: Nickel(ll) Bromide-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides[1]

Aryl Arylboro .
Entry . . . Base Solvent Temp (°C) Yield (%)
Halide nic Acid
4-
) Phenylboro 1,4-
1 lodoanisol ) ) K3POa ) 120 95
nic acid Dioxane
e
4-
] Phenylboro 1,4-
2 Bromoanis ] ] K3POa ) 120 92
nic acid Dioxane
ole
4-
) Phenylboro 1,4-
3 Chloroanis ] ] K3POa ] 120 45
nic acid Dioxane
ole
4-
1-
Methylphe 1,4-
4 Bromonap ) K3POa ] 120 96
nylboronic Dioxane
hthalene )
acid
2-
) Phenylboro 1,4-
5 Bromopyrid ) ) K3POa ) 120 85
) nic acid Dioxane
ine
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Table 2: Visible-Light/Nickel-Catalyzed Carboxylation of (Hetero)aryl Bromides[9]

Aryl Catalyst . ) )
Entry . Additive Solvent Time (h) Yield (%)
Bromide System
4- NiBrz-dtbb _
DMSO/Dio
1 Bromobenz  py/ PhN(TT)2 16 99
o xane
onitrile 4CzIPN
Methyl 4- NiBrz-dtbb i
DMSO/Dio
2 bromobenz  py/ PhN(Tf)2 16 95
xane
oate 4CzIPN
4'- NiBrz2-dtbb _
DMSO/Dio
3 Bromoacet py/ PhN(Tf)2 16 93
xane
ophenone 4CzIPN
2- NiBrz-dtbb ,
DMSO/Dio
4 Bromonap py / PhN(Tf)2 16 85
xane
hthalene 4CzIPN
3- NiBr2-dtbb ,
] DMSO/Dio
5 Bromopyrid  py/ PhN(Tf)2 16 78
_ xane
ine 4CzIPN

*dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; 4CzIPN = 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-
dicyanobenzene; PhN(Tf)2 = N-phenyl-bis(trifluoromethanesulfonimide). Reactions were

performed using sodium formate as the carboxylating agent under blue LED irradiation.[9]

Table 3: Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Bromides and Primary Alkyl
Bromides[10][11]
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Aryl Alkyl . Reductan .

Entry . . Ligand Solvent Yield (%)
Bromide Bromide t
4- 1-

1 Bromobenz Bromobuta L1d Mn DMA 72
onitrile ne
Methyl 4- 1-

2 bromobenz  Bromohexa L1d Mn DMA 85
oate ne
4'- 1-

3 Bromoacet  Bromopent L1d Mn DMA 81
ophenone ane
1- 1-Bromo-3-

4 Bromonap phenylprop  L1d Mn DMA 75
hthalene ane
2- 1-Bromo-4-

5 Bromopyrid  fluorobutan  L1d Mn DMA 68
ine e

*L1d = a specific spiro-bidentate-pyox ligand.[10][11]
Experimental Protocols
Protocol 1: Synthesis of (1,2-Dimethoxyethane)nickel(ll) bromide [NiBrz(dme)][12]

This protocol describes the synthesis of the commonly used NiBrz(dme) precatalyst from
hydrated nickel(ll) bromide.

Materials:
e Nickel(ll) bromide trihydrate (NiBrz-3H20)
e Absolute ethanol

e 1,2-Dimethoxyethane (dme)

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8979266/
https://pubs.rsc.org/en/content/articlepdf/2022/ra/d2ra00010e
https://www.benchchem.com/product/b080709?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comprehensive_Technical_Guide_to_Nickel_II_bromide_1_2_dimethoxyethane_Complex_NiBr_dme.pdf
https://www.benchchem.com/product/b080709?utm_src=pdf-body
https://www.benchchem.com/product/b080709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Diethyl ether (Et20)

e 500 mL round-bottomed flask

e Stir bar

e Heating mantle

» Schlenk line or glovebox for inert atmosphere
o Filtration apparatus

Methodology:

e In a 500 mL round-bottomed flask that has been degassed under an inert atmosphere, add
NiBrz-3H20 (26.2 g, 96.13 mmol) and 60 mL of absolute ethanol.

o Heat the mixture to 60°C and stir for 1 hour and 15 minutes. The solution should turn green.
e Add 300 mL of 1,2-dimethoxyethane (dme) to the solid.

e Increase the temperature to 85°C. The initial solid will begin to dissolve, and a salmon-
colored precipitate will form.

o Continue stirring the mixture at 85°C for an additional 1 hour and 30 minutes.

o Cool the solution to -80°C using a cold bath (e.g., ethanol/liquid nitrogen).

o Filter the cold solution under an inert atmosphere to isolate the solid product.

» Wash the collected solid three times with distilled diethyl ether (Et20) at room temperature.
e Dry the resulting salmon-colored powder under vacuum.

 Store the final product in a Schlenk tube or in a glovebox under a nitrogen atmosphere.

Protocol 2: General Procedure for Ligand-Free Nickel(ll) Bromide-Catalyzed Suzuki-Miyaura
Coupling[1]
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This protocol provides a general method for the cross-coupling of aryl halides with arylboronic
acids.

Materials:

Nickel(ll) bromide (NiBrz)

e Aryl halide

e Arylboronic acid

o Potassium phosphate (KsPOa4)

¢ 1,4-Dioxane (anhydrous, degassed)
e Reaction tube with a screw cap
 Stir bar

 Oil bath

Methodology:

o To a reaction tube, add NiBrz2 (5 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2
mmol), and KsPOa (2.0 mmol).

e Under an inert atmosphere, add 3 mL of anhydrous, degassed 1,4-dioxane.

o Seal the tube with a screw cap and place it in a preheated oil bath at 120°C.

 Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
e Upon completion, cool the reaction to room temperature.

 Dilute the mixture with ethyl acetate and water.

o Separate the organic layer, and extract the agueous layer with ethyl acetate (2 x 10 mL).
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o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Visible-Light/Nickel-Catalyzed Carboxylation of Aryl
Bromides[9]

This protocol outlines a method for the carboxylation of aryl bromides using sodium formate as
the COz2 source.

Materials:

NiBrz-dtbbpy complex (10 mol%)

e 4CzIPN (1 mol%)

o N-phenyl-bis(trifluoromethanesulfonimide) (PhN(Tf)2) (15 mol%)

e Aryl bromide

e Sodium formate

e Anhydrous, degassed DMSO/1,4-dioxane (1:1 v/v)

¢ Reaction vial with a stir bar

e Blue LED light source

Methodology:

 In a nitrogen-filled glovebox, add the aryl bromide (0.5 mmol, 1.0 equiv), sodium formate
(0.75 mmol, 1.5 equiv), NiBrz-dtbbpy (0.05 mmol, 10 mol%), 4CzIPN (0.005 mmol, 1 mol%),
and PhN(Tf)z (0.075 mmol, 15 mol%) to a reaction vial containing a stir bar.

e Add 5 mL of a 1:1 mixture of anhydrous, degassed DMSO and 1,4-dioxane.

o Seal the vial and place it in a reaction block equipped with a cooling fan.
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» Position the reaction setup approximately 5-10 cm from a blue LED light source.
e Irradiate the stirred reaction mixture at 23°C for 16 hours.

e Upon completion, quench the reaction with 1 M HCI.

o Extract the mixture with ethyl acetate (3 x 15 mL).

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOas, and concentrate
under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel.

Visualizations: Catalytic Cycles and Workflows

The following diagrams illustrate key mechanistic pathways and experimental procedures
involving nickel(ll) bromide.
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Caption: Proposed catalytic cycle for NiBrz-catalyzed Suzuki-Miyaura coupling.
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Caption: General workflow for a nickel-catalyzed cross-coupling reaction.
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Caption: Proposed dual catalytic cycle for photoredox nickel-catalyzed carboxylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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